2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene
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Overview
Description
2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of bromine atoms at the 2-position and on the hexyl side chains attached to the 9-position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-9H-fluorene and 1,6-dibromohexane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).
Procedure: 2-bromo-9H-fluorene is deprotonated using KOH in a two-phase mixture of water and 1,6-dibromohexane. .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: The compound is utilized in the synthesis of conjugated polymers and oligomers for various applications, including sensors and light-emitting devices.
Biological Studies: It can be used as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and light emission. The bromine atoms and the fluorene core contribute to the compound’s ability to participate in electronic interactions and form stable conjugated systems .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis(6-bromohexyl)-fluorene: Similar in structure but with additional bromine atoms at the 7-position.
9,9-Bis(6-bromohexyl)-fluorene: Lacks the bromine atom at the 2-position.
2-Bromo-9,9-bis(6-chlorohexyl)-9H-fluorene: Similar structure with chlorine atoms instead of bromine on the hexyl chains.
Uniqueness
2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene is unique due to the specific placement of bromine atoms, which can influence its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C25H31Br3 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2-bromo-9,9-bis(6-bromohexyl)fluorene |
InChI |
InChI=1S/C25H31Br3/c26-17-9-3-1-7-15-25(16-8-2-4-10-18-27)23-12-6-5-11-21(23)22-14-13-20(28)19-24(22)25/h5-6,11-14,19H,1-4,7-10,15-18H2 |
InChI Key |
NXZLCKGNRSHEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(C=C3)Br |
Origin of Product |
United States |
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